molecular formula C20H17N3O5 B6000057 N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide

Cat. No.: B6000057
M. Wt: 379.4 g/mol
InChI Key: VWUACKZVANQTLK-MTJSOVHGSA-N
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Description

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-naphthalen-2-yloxypropanamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It can act as a lead compound for the development of new therapeutic agents.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound’s ability to interact with DNA and RNA can influence gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-N-[(4-phenylphenyl)methylideneamino]heptanediamide
  • N-[[5-(4-nitrophenyl)-2-furanyl]methylideneamino]-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide is unique due to its specific structural features, such as the presence of both nitro and hydroxyl groups on the aromatic ring, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-13(28-18-8-6-14-4-2-3-5-15(14)11-18)20(25)22-21-12-16-10-17(23(26)27)7-9-19(16)24/h2-13,24H,1H3,(H,22,25)/b21-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUACKZVANQTLK-MTJSOVHGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C\C1=C(C=CC(=C1)[N+](=O)[O-])O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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